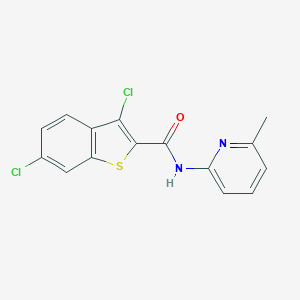![molecular formula C14H16N4O2S B453878 N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B453878.png)
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with thiourea to yield the desired product. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solventwater or acetic acid; temperature0-50°C
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature0-25°C
Substitution: Nucleophiles such as amines or thiols; solventdichloromethane or ethanol; temperatureroom temperature to reflux
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Aplicaciones Científicas De Investigación
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Agriculture: It is studied for its herbicidal and fungicidal properties, making it a candidate for crop protection.
Material Science: The compound’s unique chemical structure allows it to be used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-nitrophenyl)thiourea
- N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-iodophenyl)thiourea
- N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(5-nitro-2-methylphenyl)thiourea
Uniqueness
N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N’-(4-methoxyphenyl)thi
Propiedades
Fórmula molecular |
C14H16N4O2S |
|---|---|
Peso molecular |
304.37g/mol |
Nombre IUPAC |
1-ethyl-N-[(4-methoxyphenyl)carbamothioyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O2S/c1-3-18-9-10(8-15-18)13(19)17-14(21)16-11-4-6-12(20-2)7-5-11/h4-9H,3H2,1-2H3,(H2,16,17,19,21) |
Clave InChI |
IDZLZTJFXYTKDU-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)OC |
SMILES canónico |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dichlorophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453795.png)
![N-(3-chloro-2-methylphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453796.png)
![N-(2-chlorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453797.png)
![(4-Benzylpiperidin-1-yl)[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B453798.png)
![Isopropyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B453802.png)
![N-[1-(4-sec-butylphenyl)propyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453803.png)
![N-(2-bromophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453804.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453807.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453808.png)
![Isopropyl 4-({[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B453812.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453813.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453814.png)

![3,4-dichloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B453817.png)
